
2-(2-Chloroethoxy)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxy)dodecane, also known as C12E2, is a non-ionic surfactant widely used in various scientific research applications. It is a clear, colorless liquid that is soluble in water and organic solvents. C12E2 is commonly used as a detergent, emulsifier, and dispersant in protein and membrane research, drug delivery, and other biological applications.
Mécanisme D'action
2-(2-Chloroethoxy)dodecane works by interacting with the hydrophobic regions of the membrane protein, disrupting the lipid bilayer and allowing the protein to be solubilized. The surfactant molecules form a micelle around the protein, shielding it from the surrounding environment and preventing it from denaturing.
Biochemical and Physiological Effects:
2-(2-Chloroethoxy)dodecane has been shown to have minimal effects on the activity and function of membrane proteins. It does not significantly alter the structure or stability of the protein, making it an ideal detergent for protein research. However, it is important to note that 2-(2-Chloroethoxy)dodecane can interact with other biomolecules in the sample, potentially affecting the overall composition and activity of the sample.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Chloroethoxy)dodecane in scientific research is its ability to solubilize and stabilize membrane proteins without significantly affecting their activity or structure. It is also relatively easy to use and can be applied to a variety of biological samples. However, 2-(2-Chloroethoxy)dodecane has some limitations, including its potential to interact with other biomolecules in the sample and its limited solubility in some organic solvents.
Orientations Futures
There are several future directions for research involving 2-(2-Chloroethoxy)dodecane. One area of focus is the development of new surfactants with improved properties for membrane protein research. Another area of interest is the use of 2-(2-Chloroethoxy)dodecane in drug delivery systems, where it can be used to solubilize hydrophobic drugs and improve their bioavailability. Additionally, further research is needed to fully understand the interactions between 2-(2-Chloroethoxy)dodecane and other biomolecules in biological samples.
Méthodes De Synthèse
The synthesis of 2-(2-Chloroethoxy)dodecane involves the reaction of 2-chloroethanol with dodecene in the presence of a strong base such as sodium hydroxide. The reaction yields 2-(2-Chloroethoxy)dodecane along with some side products that are removed by purification.
Applications De Recherche Scientifique
2-(2-Chloroethoxy)dodecane is widely used in scientific research for its ability to solubilize and stabilize membrane proteins. It is also used as a detergent to extract and purify membrane proteins from biological samples. 2-(2-Chloroethoxy)dodecane has been shown to be effective in solubilizing a variety of membrane proteins, including G-protein coupled receptors, ion channels, and transporters.
Propriétés
Numéro CAS |
17648-35-0 |
|---|---|
Nom du produit |
2-(2-Chloroethoxy)dodecane |
Formule moléculaire |
C14H29ClO |
Poids moléculaire |
248.83 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)dodecane |
InChI |
InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3 |
Clé InChI |
ZAPKUYIWBQHURG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)OCCCl |
SMILES canonique |
CCCCCCCCCCC(C)OCCCl |
Synonymes |
2-Chloroethyl(1-methylundecyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




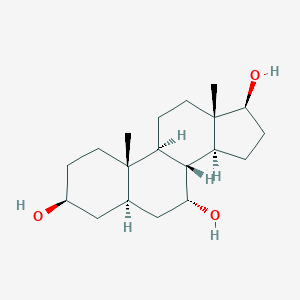
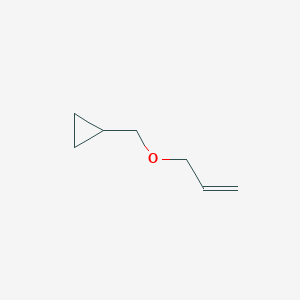


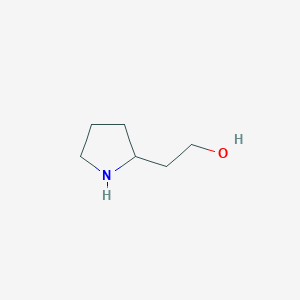
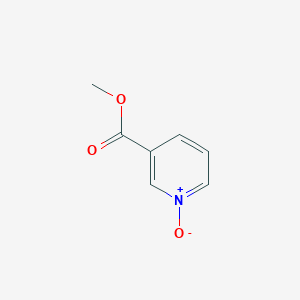
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)

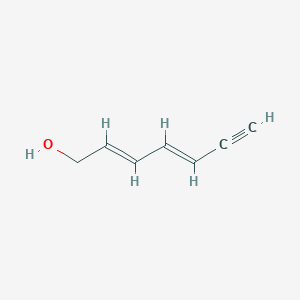
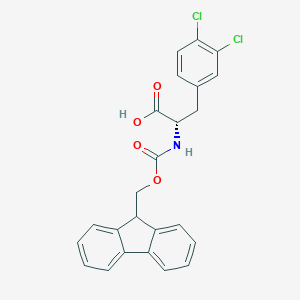
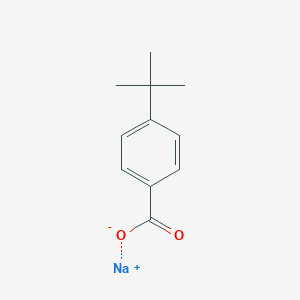

![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)